

role of PARP10 in cellular proliferation and cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Parp10-IN-3	
Cat. No.:	B12403424	Get Quote

An In-depth Technical Guide on the Role of PARP10 in Cellular Proliferation and Cancer

Authored by: Gemini Abstract

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant regulator of fundamental cellular processes. Unlike the well-studied PARP1, PARP10 transfers a single ADP-ribose molecule to its substrates, a post-translational modification known as MARylation. [1][2] This modification modulates protein function and intracellular signaling. Initially identified as a c-Myc-interacting protein, PARP10 is now implicated in a wide array of functions, including DNA damage tolerance, cell cycle regulation, and signal transduction.[3][4] Notably, PARP10 is frequently overexpressed in a variety of human cancers, where it often promotes cellular proliferation and tumorigenesis by alleviating replication stress.[1][5] However, its role can be context-dependent, sometimes acting as a tumor suppressor. This guide provides a comprehensive technical overview of PARP10's function in cellular proliferation and cancer, detailing its molecular mechanisms, involvement in key signaling pathways, relevant experimental protocols, and its potential as a therapeutic target.

Molecular Functions of PARP10

PARP10 is a multi-domain protein containing an N-terminal RNA recognition motif (RRM), two ubiquitin-interacting motifs (UIMs), a nuclear export sequence (NES), and a C-terminal PARP



catalytic domain responsible for its mono-ADP-ribosyltransferase activity.[1][4] Its function is tightly regulated by upstream modulators and post-translational modifications, including phosphorylation and ubiquitination.[6]

Enzymatic Activity

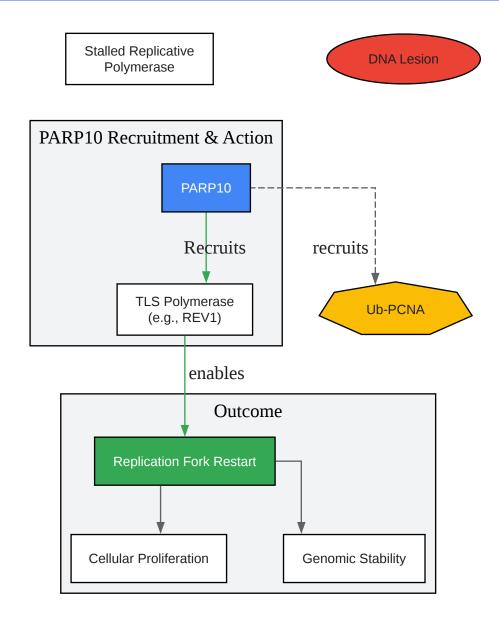
PARP10 catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins (MARylation).[7] This activity is crucial for many of its cellular functions. The catalytic mechanism of PARP10 differs from PARP1; it utilizes a substrate-assisted catalysis model where an acidic residue on the substrate substitutes for the catalytic glutamate found in PARP1.[8]

Role in DNA Damage Tolerance and Replication Stress

A primary function of PARP10 is its role in the DNA damage response (DDR), specifically in alleviating replication stress.[1][2][5]

- Interaction with PCNA: PARP10 interacts with the Proliferating Cell Nuclear Antigen (PCNA),
 a central hub for DNA replication and repair.[1][3] This interaction is mediated by a PCNAinteracting peptide (PIP) motif in PARP10 and is essential for its recruitment to sites of DNA
 damage and stalled replication forks.[1][6]
- Translesion Synthesis (TLS): Upon recruitment, PARP10 promotes PCNA-dependent translesion synthesis, a DNA damage tolerance pathway that allows replication to proceed past DNA lesions.[6][9][10] This process helps restart stalled replication forks, preventing the accumulation of DNA damage and enabling continued cellular proliferation.[1][5]
- Genomic Stability: By facilitating the bypass of replication-blocking lesions, PARP10 contributes to the maintenance of genomic stability, a critical factor in preventing cellular transformation.[3] However, in the context of cancer, this same mechanism can help tumor cells survive high levels of intrinsic replication stress.[1]





Click to download full resolution via product page

PARP10-PCNA interaction at a stalled replication fork.

Regulation of Cellular Proliferation and Cell Cycle

PARP10 plays a direct role in controlling cell cycle progression, influencing both the G1/S and G2/M transitions.[11][12][13]

G1/S Transition: Early studies suggested PARP10's importance for the G1/S transition.[14]
 Phosphorylation of PARP10 by the G1 kinase CDK2 has been proposed as a mechanism to support cell growth.[6][11]



G2/M Transition: PARP10 is critical for the timely progression through the G2/M phase.[11]
 [12] Genetic ablation or pharmacological inhibition of PARP10 leads to a delay in the G2/M transition.[11][13] This function is linked to its interaction with the mitotic kinase Aurora A.
 PARP10 MARylates Aurora A, enhancing its catalytic activity and promoting its recruitment to centrosomes, which is essential for mitotic entry.[11][12][13]

The Dual Role of PARP10 in Cancer

The function of PARP10 in cancer is complex and appears to be highly context-dependent, acting as both an oncogene and a tumor suppressor.[15][16]

PARP10 as an Oncogene

In many cancer types, PARP10 functions as an oncogene by promoting cell proliferation and survival.[1]

- Overexpression: The PARP10 gene is frequently amplified and/or overexpressed in a high percentage of tumors, including up to 19% of breast cancers and 32% of ovarian cancers.[1]
 [16] High expression is also noted in oral squamous cell carcinoma (OSCC) and acute myeloid leukemia (AML), where it correlates with malignant features and poorer patient outcomes.[16][17][18]
- Promoting Tumorigenesis: Overexpression of PARP10 in non-transformed cells can promote cellular proliferation and is sufficient to induce tumor formation in xenograft models.[1][16]
 Conversely, knocking out PARP10 in cancer cells like HeLa impairs their proliferation and severely reduces their tumorigenic capacity in vivo.[1][14] The primary oncogenic mechanism is thought to be the alleviation of replication stress, allowing cancer cells to tolerate the genomic instability associated with rapid proliferation.[1][2][5]

PARP10 as a Tumor Suppressor

In contrast, some studies have identified a tumor-suppressive role for PARP10, particularly in the context of metastasis.

 Hepatocellular Carcinoma (HCC): In HCC, PARP10 expression is often lower in metastatic tissues compared to primary tumors.[15][19] PARP10 can suppress tumor metastasis by







MARylating and inhibiting the kinase activity of Aurora A, which in turn regulates downstream signals related to epithelial-mesenchymal transition (EMT) and cell migration.[15][19]

• Interaction with c-Myc: PARP10 was first identified as a protein that interacts with the oncoprotein c-Myc and was shown to inhibit c-Myc-mediated transformation of fibroblasts.[4]

This dual role suggests that the ultimate effect of PARP10 may depend on the specific cellular context, the cancer type, and the predominant signaling networks at play.[20]

Quantitative Data on PARP10 in Cancer



Cancer Type	PARP10 Expression Status	Effect on Proliferation/T umorigenesis	Clinical Correlation	Reference(s)
Breast Cancer	Amplified/Overex pressed in up to 19% of tumors	Promotes proliferation	Associated with oncogenic activity	[1]
Ovarian Cancer	Amplified/Overex pressed in up to 32% of tumors	Promotes proliferation	Associated with oncogenic activity	[1]
Oral Squamous Cell Carcinoma (OSCC)	Markedly elevated	Depletion inhibits proliferation, migration, and invasion	High expression predicts shorter overall survival	[16][18]
Acute Myeloid Leukemia (AML)	Significantly higher than normal controls	Knockout impairs AML cell proliferation	High expression associated with poorer OS and EFS	[17][21]
Hepatocellular Carcinoma (HCC)	Lower in metastatic vs. primary tissue	Suppresses metastasis	Acts as a tumor metastasis suppressor	[15][19]
HeLa (Cervical Cancer) Cells	Endogenously expressed	Knockout reduces proliferation and tumorigenesis	Functions as an oncogene	[1][15]
RPE-1 (Non- transformed) Cells	Overexpression	Induces proliferation and tumor formation	Demonstrates transforming potential	[1][16]

PARP10 in Cellular Signaling Pathways

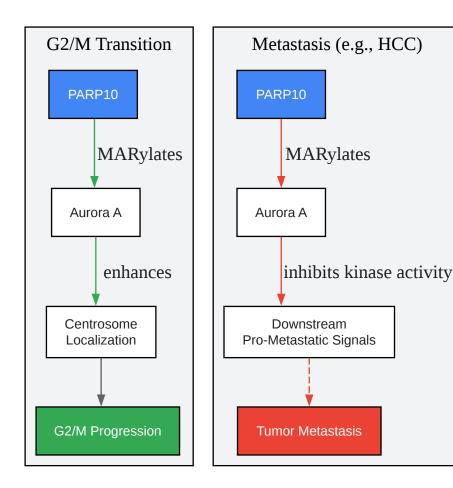
PARP10 is integrated into several key signaling pathways that control cell growth, proliferation, and metastasis.



Aurora A Kinase Pathway

The interaction with Aurora A is a critical node for PARP10 function. As mentioned, PARP10-mediated MARylation can have opposing effects on Aurora A's kinase activity.

- Activation in G2/M: During the G2/M transition, PARP10-dependent MARylation enhances
 Aurora A activity, promoting mitotic entry.[11][13]
- Inhibition in Metastasis: In the context of HCC metastasis, PARP10 MARylates and inhibits
 Aurora A, thereby suppressing its pro-metastatic functions.[15][19] This regulation can be
 modulated by the E3 ligase RNF114, which ubiquitinates PARP10 to enhance its MARylation
 activity towards Aurora A.[6][19]



Click to download full resolution via product page

Context-dependent regulation of Aurora A by PARP10.



PLK1/NF-kB Signaling Axis

In HCC, a feedback loop involving Polo-like kinase 1 (PLK1), PARP10, and NF-κB has been identified.[15][19]

- PLK1 phosphorylates PARP10: This phosphorylation suppresses PARP10's ability to inhibit the NF-κB pathway.[15][19]
- NF-κB activity increases: This leads to the transcription of target genes that promote cancer progression.[15]
- PARP10 MARylates PLK1: In a negative feedback loop, PARP10 can MARylate PLK1, which inhibits PLK1's kinase activity and its oncogenic function.[15][19]

PI3K-AKT and MAPK Signaling

In oral squamous cell carcinoma, PARP10 has been shown to be involved in the regulation of the PI3K-AKT and MAPK signaling pathways.[6][10][16] Depletion of PARP10 in OSCC cells impairs these pro-survival and pro-proliferative pathways, leading to inhibited cell growth and invasion.[10][16] The precise mechanism by which PARP10 influences these pathways is still under investigation.[6][10]

Experimental Protocols

Investigating the function of PARP10 involves a range of cellular and biochemical assays.

In Vitro ADP-Ribosylation & Kinase Assay

This two-step assay is used to determine if PARP10-mediated MARylation affects the activity of a substrate kinase like Aurora-A.[11]

- ADP-Ribosylation Step: Purified recombinant GST-tagged PARP10 (wild-type or a catalytically inactive mutant) is incubated with the purified recombinant substrate (e.g., Histagged Aurora-A) in an ADP-ribosylation buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 μM MgCl₂, 100 μM NAD+) at 37°C for 120 minutes.
- Kinase Assay Step: Following the MARylation reaction, the kinase reaction is initiated by adding an appropriate buffer containing ATP. The reaction proceeds for a set time (e.g., 30



minutes) at 30°C.

 Analysis: The reaction products are resolved by SDS-PAGE. MARylation is detected by Western blot using an anti-MAR/PAR antibody. Kinase activity is assessed by probing for autophosphorylation of the kinase on a specific activating residue (e.g., anti-phospho-T288 for Aurora-A).[11]

DNA Fiber Combing Assay

This technique is used to visualize individual DNA replication forks and measure the rate of fork progression.[1]

- Cell Labeling: Cells are sequentially pulsed with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes each. If investigating replication stress, an agent like hydroxyurea (HU) is added during the second pulse.
- DNA Fiber Preparation: Labeled cells are harvested and lysed. The DNA is stretched onto silanized coverslips.
- Immunodetection: The coverslips are fixed and the DNA is denatured. The CldU and IdU tracks are detected using specific primary antibodies and spectrally distinct fluorescent secondary antibodies.
- Imaging and Analysis: Fibers are visualized using fluorescence microscopy. The lengths of
 the labeled tracks are measured using imaging software to determine the rate of replication
 fork progression. A reduction in the length of the second track (IdU) in the presence of HU
 indicates increased replication stress sensitivity.[1]

Xenograft Tumor Formation Assay

This in vivo model assesses the tumorigenic potential of cells.[1][14]

- Cell Preparation: A specific number of cells (e.g., 5 million) are harvested, washed, and resuspended in a mixture of serum-free medium and Matrigel.[1]
- Injection: The cell suspension is subcutaneously injected into both flanks of immunocompromised mice (e.g., 4-6 week old athymic nude mice).



- Tumor Monitoring: Tumor growth is monitored over a period of several weeks (e.g., 28 days). Tumor volume is typically calculated using the formula: (length × width²)/2.
- Analysis: At the end of the experiment, tumors are excised and weighed. Statistical analysis
 (e.g., Mann-Whitney test) is used to compare tumor sizes between control and experimental
 groups (e.g., PARP10-knockout vs. wild-type).[1]



Click to download full resolution via product page

Experimental workflow for a xenograft tumor model.

Therapeutic Implications

Given its role in promoting the proliferation and survival of cancer cells, PARP10 has emerged as a promising therapeutic target.[1][2][7]

- Targeting Replication Stress: Cancer cells often experience high levels of replication stress, making them particularly dependent on pathways that alleviate this stress.[1] Inhibiting PARP10 could exploit this vulnerability, leading to the accumulation of lethal DNA damage specifically in cancer cells.[7]
- Sensitization to Chemotherapy: By blocking PARP10's role in DNA damage tolerance, inhibitors could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][7] This strategy is analogous to the clinical success of PARP1 inhibitors in cancers with BRCA mutations.[7]
- Development of Selective Inhibitors: While early PARP inhibitors like Olaparib can affect PARP10, they are not selective.[22] The development of potent and highly selective PARP10 inhibitors is an active area of research.[23][24] Such compounds are crucial tools for dissecting the specific functions of PARP10 and for developing novel targeted cancer therapies.[7][23]

Conclusion



PARP10 is a multifaceted enzyme that plays a pivotal role in regulating cellular proliferation and the response to genomic stress. Its function as a mono-ADP-ribosyltransferase places it at the intersection of DNA damage tolerance, cell cycle control, and oncogenic signaling pathways. While its overexpression frequently drives tumorigenesis by allowing cancer cells to overcome replication stress, its context-dependent tumor-suppressive functions highlight the complexity of its biological role. This dual nature necessitates careful consideration in the development of therapeutic strategies. The continued elucidation of PARP10's substrates and regulatory networks, coupled with the design of selective inhibitors, holds significant promise for developing novel and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] Gene
 NCBI [ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]

Foundational & Exploratory





- 11. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle [mdpi.com]
- 13. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma [frontiersin.org]
- 19. Frontiers | Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. cohenlabohsu.com [cohenlabohsu.com]
- 24. Selective inhibition of PARP10 using a chemical genetics strategy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of PARP10 in cellular proliferation and cancer].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403424#role-of-parp10-in-cellular-proliferation-and-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com